3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is notable for its unique structural features, which include a fused pyrazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method is the condensation of 2,4-diphenyl-1,2,3,4-tetrahydroquinoline with hydrazine hydrate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as acetic acid or sulfuric acid, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and solvents for the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrazoloquinolines.
Scientific Research Applications
3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4-diphenylquinoline: Similar in structure but lacks the pyrazole ring.
3-hydroxy-2-phenylquinoline: Contains a quinoline ring but only one phenyl group.
2,4-diphenyl-1H-pyrazolo[3,4-b]quinoline: Similar but lacks the hydroxy group.
Uniqueness
3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is unique due to its combination of a hydroxy group, two phenyl groups, and a fused pyrazole-quinoline ring system
Properties
Molecular Formula |
C22H19N3O2 |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2,4-diphenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C22H19N3O2/c26-17-13-7-12-16-19(17)18(14-8-3-1-4-9-14)20-21(23-16)24-25(22(20)27)15-10-5-2-6-11-15/h1-6,8-11,18,23-24H,7,12-13H2 |
InChI Key |
YEPHVBYZWSGFCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.